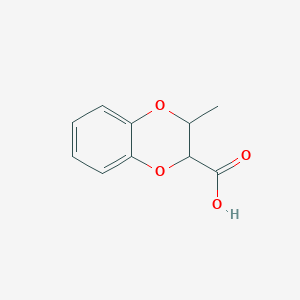

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Übersicht

Beschreibung

“3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chemical compound with the molecular formula C10H10O4 . It is a derivative of benzodioxine .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which includes compounds like “3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid”, has been reported. The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis

The molecular structure of “3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” can be represented by the molecular formula C10H10O4 .Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” and similar compounds have been studied. For instance, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Derivatives : 1,4-Benzodioxine derivatives, including 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, are synthesized for various applications. These compounds are useful intermediates in organic synthesis, offering potential for creating a wide array of chemical compounds (Rao & Bhaskar, 1993).

Palladium-Catalyzed Reactions : This compound is involved in palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids, demonstrating its utility in advanced organic synthesis techniques (Giri et al., 2007).

Pharmaceutical Applications

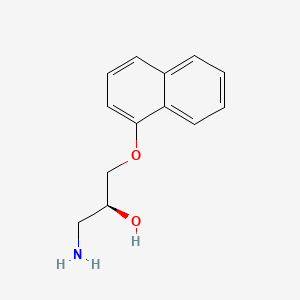

Resolution and Entrainment : The compound plays a role in the resolution of enantiomers, which is crucial in the pharmaceutical industry for producing enantiopure compounds, as different enantiomers can have varying biological activities (Bolchi et al., 2007).

Lipases Catalyzed Hydrolysis : In the pharmaceutical industry, this compound is used as a starting material for the synthesis of enantiomerically pure drugs, such as in the production of (S)-doxazosin mesylate (Varma et al., 2008).

Biomedical Research

Anti-Inflammatory Activity : Derivatives of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid have shown potential anti-inflammatory properties, which could be beneficial in developing new therapeutic agents (Vazquez et al., 1996).

Biological Profile of Enantiomers : The compound's enantiomers have been studied for their potential as competitive alpha 1A-adrenoreceptor antagonists, indicating their relevance in targeted drug design (Quaglia et al., 1996).

Wirkmechanismus

Target of Action

A structurally similar compound, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, has been found in complex with pantothenate synthetase , suggesting potential targets could be enzymes involved in similar biochemical pathways.

Mode of Action

The exact mode of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is currently unknown due to the lack of specific studies

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, presence of other molecules, and cellular context can impact the compound’s interaction with its target, its stability, and its overall effect . .

Zukünftige Richtungen

The future directions in the research and applications of “3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis and applications. For instance, enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEHOGACXXHTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405084 | |

| Record name | 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

CAS RN |

103204-87-1 | |

| Record name | 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1608260.png)